

# N-benzyloxetan-3-amine CAS number and properties

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## Compound of Interest

Compound Name: *N-benzyloxetan-3-amine*

Cat. No.: B1438052

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## An In-depth Technical Guide to N-benzyloxetan-3-amine

This guide provides a comprehensive technical overview of **N-benzyloxetan-3-amine**, a valuable building block for researchers, scientists, and professionals in drug development. Its unique structural combination of a secondary amine and a strained oxetane ring makes it a versatile intermediate for introducing specific physicochemical properties into novel molecular entities.

## Core Molecular Identity and Properties

**N-benzyloxetan-3-amine** is an organic compound featuring a benzyl group attached to the nitrogen atom of an oxetan-3-amine core. The presence of the strained four-membered oxetane ring is of particular interest in medicinal chemistry, as it can serve as a bioisostere for other functional groups and favorably modulate properties such as solubility, metabolic stability, and lipophilicity.

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```

Caption: Chemical Structure of **N-benzyloxetan-3-amine**.

Table 1: Chemical and Physical Properties of **N-benzyloxetan-3-amine**

Property	Value	Source(s)
CAS Number	1015937-48-0	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	[1][2][3]
Molecular Weight	163.22 g/mol	[1][2]
IUPAC Name	N-(phenylmethyl)oxetan-3-amine	[1]
Synonyms	Benzyl-oxetan-3-yl-amine	[2]
Storage Temperature	2-8°C (protect from light)	[1][2]
Predicted XlogP	1.0	[3]
Monoisotopic Mass	163.09972 Da	[3]

## Spectroscopic Characterization Profile

The structural elucidation of **N-benzyloxetan-3-amine** relies on standard spectroscopic techniques.[4] While specific experimental data is proprietary to manufacturers, a predicted profile can be established based on its structure.

- <sup>1</sup>H NMR Spectroscopy: The spectrum would exhibit characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm) and a singlet for the benzylic CH<sub>2</sub> protons.[5] [6] The protons of the oxetane ring would appear as multiplets in the aliphatic region, and the N-H proton would be a broad signal, the chemical shift of which is concentration-dependent. [5][6] The addition of D<sub>2</sub>O would cause the N-H signal to disappear.[6]
- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum would show distinct signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the oxetane ring. Carbons adjacent to the nitrogen and oxygen atoms would be deshielded and appear further downfield.[5]
- Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching for the secondary amine (a single sharp band around 3350 cm<sup>-1</sup>) and C-O stretching for the ether linkage in the oxetane ring.[6] Aromatic C-H stretching would also be visible.
- Mass Spectrometry (MS): Following the nitrogen rule, the molecular ion peak (M<sup>+</sup>) would have an odd m/z value.[5] Predicted adducts include [M+H]<sup>+</sup> at m/z 164.10700 and [M+Na]<sup>+</sup> at m/z 186.08894.[3]

## Synthesis Protocol: Reductive Amination

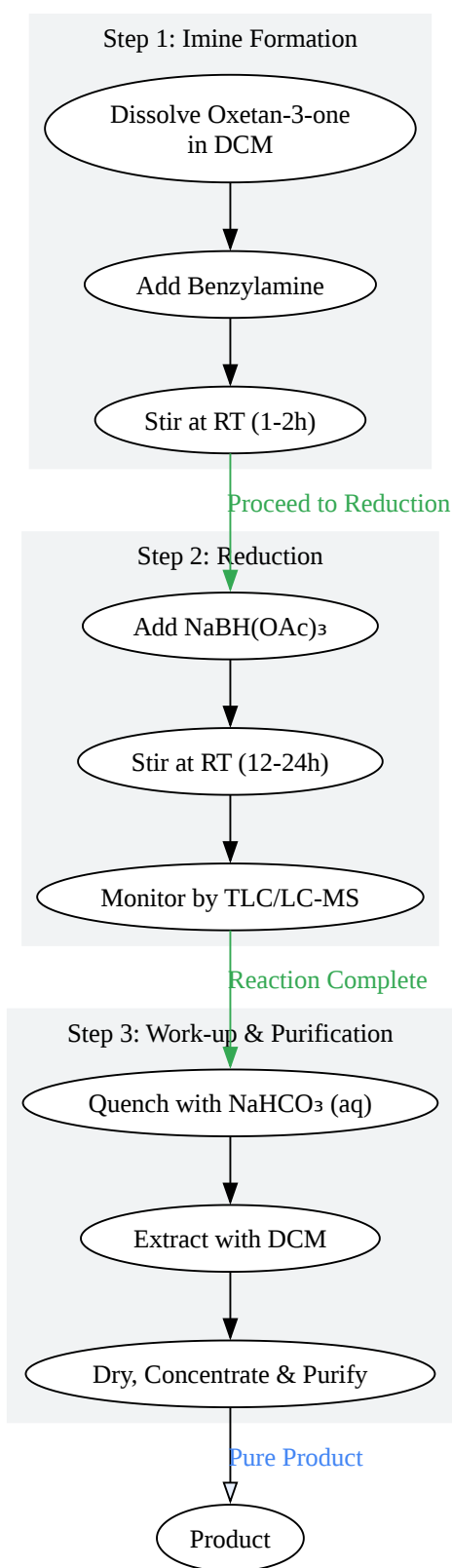
A common and efficient method for synthesizing secondary amines like **N-benzyloxetan-3-amine** is reductive amination. This process involves the reaction of a primary amine with a ketone, followed by reduction of the resulting imine intermediate.

**Expertise & Causality:** This two-step, one-pot procedure is favored for its high efficiency and selectivity. The initial formation of the imine is a reversible condensation reaction. The subsequent reduction is irreversible and drives the equilibrium towards the final product. Sodium triacetoxyborohydride is often the reducing agent of choice as it is mild, selective for imines over ketones, and does not require acidic conditions that could potentially open the strained oxetane ring.

### Step-by-Step Methodology:

- **Reactant Preparation:** In a round-bottom flask, dissolve oxetan-3-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

- Amine Addition: Add benzylamine (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
- Reduction: Add sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
- Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Extract the aqueous layer with DCM (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **N-benzyloxetan-3-amine**.



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Caption: Workflow for the synthesis of **N-benzyloxetan-3-amine**.

## Chemical Reactivity and Stability

The reactivity of **N-benzyloxetan-3-amine** is governed by its two primary functional groups: the secondary amine and the oxetane ring.

- **Basicity and Nucleophilicity of the Amine:** Like other secondary amines, the nitrogen atom has a lone pair of electrons, making it basic and nucleophilic.<sup>[7]</sup> It can be protonated by acids to form ammonium salts. As a nucleophile, it can react with electrophiles such as alkyl halides (alkylation) or acid chlorides (acylation) to form tertiary amines and amides, respectively.<sup>[8][9]</sup>
- **Oxetane Ring Reactivity:** The four-membered oxetane ring is strained and can be opened under certain conditions, typically with strong acids or nucleophiles. This reactivity can be exploited to introduce a 1,3-amino alcohol moiety into a target molecule. However, under standard synthetic conditions (e.g., reductive amination, amide coupling), the ring is generally stable.
- **Stability and Storage:** The compound should be stored at 2-8°C and protected from light to prevent degradation.<sup>[1][2]</sup> Amines can be susceptible to oxidation over time, especially when exposed to air.<sup>[10]</sup>

## Applications in Drug Discovery and Development

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, present in a majority of FDA-approved small-molecule drugs.<sup>[11]</sup> Amines, in particular, are crucial functional groups that often interact with biological targets and improve the pharmacokinetic properties of drug candidates.<sup>[12][13]</sup>

**N-benzyloxetan-3-amine** serves as a key building block for introducing the oxetane motif. The oxetane ring is a valuable "magic fragment" in drug design because it can:

- **Improve Aqueous Solubility:** The oxygen atom can act as a hydrogen bond acceptor, improving solubility compared to a gem-dimethyl or cyclobutyl group.
- **Enhance Metabolic Stability:** The strained ring can block sites of metabolism on adjacent parts of the molecule.

- **Modulate Lipophilicity:** It can fine-tune the lipophilicity (logP) of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Provide Favorable Exit Vectors:** The amine provides a convenient handle for further chemical modification, allowing chemists to explore the surrounding chemical space.<sup>[14]</sup>

This building block is particularly useful in the synthesis of libraries of compounds for screening against various biological targets, accelerating the drug discovery process.<sup>[15]</sup>

## Safety and Handling

**Trustworthiness:** The following safety protocols are based on general guidelines for handling amine-containing compounds and should be supplemented by a thorough review of a substance-specific Safety Data Sheet (SDS) before use.

- **General Hazards:** While a specific SDS for **N-benzyloxetan-3-amine** is not publicly available, related compounds like benzylamine are classified as corrosive, causing severe skin burns and eye damage.<sup>[16]</sup> They can be harmful if swallowed or in contact with skin.<sup>[16]</sup><sup>[17]</sup> It is prudent to handle **N-benzyloxetan-3-amine** with the same level of caution.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.<sup>[18]</sup> All handling should be performed in a well-ventilated chemical fume hood.<sup>[16]</sup>
- **First Aid Measures:**
  - **Skin Contact:** Immediately remove all contaminated clothing and rinse the skin with plenty of water.<sup>[18]</sup>
  - **Eye Contact:** Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.<sup>[18]</sup> Seek immediate medical attention.
  - **Inhalation:** Move the person to fresh air. If not breathing, give artificial respiration.<sup>[19]</sup>
  - **Ingestion:** Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.<sup>[16]</sup><sup>[17]</sup>

- Storage and Disposal: Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[1][2] Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]

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